2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one is a complex organic compound belonging to the class of pyridazinones, which are important in medicinal chemistry due to their diverse biological activities. This compound features a unique indeno-pyridazine structure that contributes to its potential pharmacological properties. Pyridazinones have been explored for various applications, including cardiovascular drugs and agrochemicals, due to their ability to interact with biological targets effectively.
The synthesis and characterization of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one can be traced through various research articles and chemical databases. Notably, studies have highlighted its synthesis methods and biological evaluations, demonstrating the compound's relevance in pharmaceutical research .
This compound is classified as a pyridazinone, specifically characterized by its tetrahydro structure fused with an indeno moiety. The presence of the methyl group at the second position enhances its biological activity and solubility properties.
The synthesis of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one typically involves several key steps:
Technical details indicate that specific reaction conditions such as solvent choice (e.g., dichloromethane) and temperature control are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one can be represented as follows:
This structural complexity contributes to its unique chemical behavior and potential interactions with biological targets .
The chemical reactivity of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one includes:
The mechanism of action for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one has been studied primarily in relation to its pharmacological effects:
The physical and chemical properties of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one include:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .
The scientific uses of 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one primarily focus on:
Research continues to explore the full potential of this compound within these fields while evaluating its safety and efficacy profiles in clinical settings.
The pyridazinone core (1,2-diazin-3-one) emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivity. Early research (1980s–1990s) identified its potential in cardiovascular therapeutics, exemplified by PDE III inhibitors like zardaverine and imazodan, which demonstrated antiplatelet and cardiotonic effects [1] [3]. The scaffold’s high dipole moment (3.9 D) facilitates strong protein interactions, while its moderate basicity (pKa ≈ 2.0) enhances bioavailability [2] [6]. These properties enabled broad pharmacological applications, including:
Table 1: Approved Drugs Featuring Pyridazinone Scaffolds
Drug Name | Therapeutic Area | Key Target | Year Approved |
---|---|---|---|
Tepotinib | Oncology | c-Met kinase | 2020 |
Olaparib | Oncology | PARP | 2014 |
Levosimendan | Cardiovascular | PDE III | 2000 |
Resmetirom | Metabolic disorders | Thyroid hormone receptor | 2023 |
The scaffold’s synthetic flexibility allowed derivatization at positions C-2, C-4, C-5, and C-6, enabling optimization of pharmacokinetic profiles [3] [7]. For instance, introducing carboxylic acids at C-6 enhanced anti-inflammatory activity by modulating cyclooxygenase-2 (COX-2) [7].
Constraining pyridazinones into tricyclic systems addressed limitations of monocyclic analogs, including metabolic instability and target promiscuity. The fusion of pyridazinone with aromatic or aliphatic rings (e.g., indane, cyclohepta) yielded rigid architectures with improved receptor affinity and selectivity [5] [10]. Key milestones include:
Table 2: Bioactivity of Key Tricyclic Pyridazinone Systems
Compound Class | Pharmacological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|
4,4a-Dihydro-5H-indeno[1,2-c]pyridazinone | Anti-inflammatory (Carrageenin edema) | 73% inhibition (vs. ASA 75%) |
Benzo[6,7]cyclohepta[1,2-c]pyridazinone | Antithrombotic (Collagen-induced) | 48% protection (vs. ASA 50%) |
Pyridazinone-2-acetyl hydrazone | Analgesic (Thermal hyperalgesia) | EC₅₀ = 41 nM |
The indeno[1,2-c]pyridazinone system exemplifies how strategic conformational restriction amplifies bioactivity. Structural constraints minimize entropic penalties during target binding, enhance metabolic stability, and enable stereoselective interactions [5] [7]. Key modifications and outcomes include:
Table 3: Impact of Structural Constraints on Indeno-Pyridazinone Bioactivity
Structural Modification | Compound | Activity Enhancement | Mechanistic Insight |
---|---|---|---|
Dehydrogenation at C-4a,C-5 | 4 | Anti-inflammatory (ED₅₀ = 28 mg/kg) | Stabilized π-stacking with COX-2 His90 |
C-5 Oxidation to ketone | 6 | Analgesic (Tail-flick test, 82% MPE) | Enhanced dipole moment (Δμ = +1.2 D) |
Isomerization to [2,1-c] system | 7 | Dual COX-2/LOX inhibition (IC₅₀ = 0.8 μM) | Optimal alignment with arachidonic acid |
Additionally, introducing electron-withdrawing groups (e.g., –CF₃) at C-7 of the indeno ring increased PDE IV selectivity 100-fold over PDE III, reducing cardiotoxic risks [5]. These insights underscore conformational constraints as a cornerstone in developing targeted pyridazinone therapeutics.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9